molecular formula C8H7N3O B8363699 (4-Ethynyl-pyridin-2-yl)-urea

(4-Ethynyl-pyridin-2-yl)-urea

Cat. No. B8363699
M. Wt: 161.16 g/mol
InChI Key: LSONFQRKHQVIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethynyl-pyridin-2-yl)-urea is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Ethynyl-pyridin-2-yl)-urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethynyl-pyridin-2-yl)-urea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Ethynyl-pyridin-2-yl)-urea

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

(4-ethynylpyridin-2-yl)urea

InChI

InChI=1S/C8H7N3O/c1-2-6-3-4-10-7(5-6)11-8(9)12/h1,3-5H,(H3,9,10,11,12)

InChI Key

LSONFQRKHQVIAP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=NC=C1)NC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Trimethylsilanylethynyl-pyridin-2-ylamine (7.8 g, 42 mmol) and benzoyl isocynate (12.2 g, 82.9 mmol) are added into DCM (350 mL). The reaction mixture is heated at 50° C. for 16 hrs. Then the solvent is removed and the residue is dissolved in ethanol (350 mL). Potassium carbonate (8.58 g, 62.2 mmol) is added and the mixture is heated at 80° C. for 1 hr. The solvent is removed and the residue is partitioned between water (100 mL) and EtOAc (100 mL). The aqueous layer is separated and extracted with EtOAc (2×100 mL). The organic layers are combined and concentrated to give the crude product. Purification by silica flash column chromatography using 33% EtOAc in hexanes affords 350 mg of the desired product.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step Two

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